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molecular formula C12H15N B8719227 4-(2-Aminoethyl)-1,2-dihydronaphthalene

4-(2-Aminoethyl)-1,2-dihydronaphthalene

Cat. No. B8719227
M. Wt: 173.25 g/mol
InChI Key: QALUDCXPVGJOBU-UHFFFAOYSA-N
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Patent
US03931188

Procedure details

A solution of 107 g. (1.67 mole) of n-butyl lithium in 288 ml. of hexane was cooled to -78°C. and 240 ml. of tetrahydrofuran was added. A solution of 24 ml. (0.46 mole) of acetonitrile in 360 ml. of tetrahydrofuran was added over 20 minutes. After stirring for 1 hour at -78°C., a solution of 58.5 g. (0.40 mole) of 1-tetralone in 400 ml. of tetrahydrofuran was added over 15 minutes. The cold bath was removed and stirring was continued for another 15 minutes. Lithium aluminum hydride, 18 g. (0.48 mole), was added and the mixture was stirred at 24°C. for 3 hours. After cooling to 0°C., 18 ml. of water was added cautiously, followed by 13.5 ml. of 20% by weight of an aqueous solution of NaOH and 63 ml. of water. After stirring at 24°C. for 15 minutes, the inorganic salts were filtered off. The ether solution was extracted twice with 500 ml. portions and once with a 100 ml. portion of 10% by weight aqueous HCl. The aqueous layers were made basic by the addition of 25% by weight of NaOH in water and extracted three times with 500 ml. portions of ether to give a yellow oil. A benzene solution of the oil was saturated with HCl gas and refluxed under a water separator until water ceased to pass over. After cooling to 10°C., the crystalline hydrochloride salt of the product was collected in approximately 70 percent overall yield.
Quantity
1.67 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.46 mol
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].[C:9]1(=O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1.Cl>O.C1C=CC=CC=1.O1CCCC1.CCCCCC>[NH2:8][CH2:6][CH2:7][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]=1

Inputs

Step One
Name
Quantity
1.67 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.46 mol
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at -78°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
(0.48 mole), was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 24°C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°C.
ADDITION
Type
ADDITION
Details
of water was added cautiously
STIRRING
Type
STIRRING
Details
After stirring at 24°C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
EXTRACTION
Type
EXTRACTION
Details
The ether solution was extracted twice with 500 ml
ADDITION
Type
ADDITION
Details
The aqueous layers were made basic by the addition of 25% by weight of NaOH in water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml
CUSTOM
Type
CUSTOM
Details
portions of ether to give a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a water
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10°C.
CUSTOM
Type
CUSTOM
Details
the crystalline hydrochloride salt of the product was collected in approximately 70 percent overall yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCCC1=CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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